Cas no 95342-41-9 (Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-3-[(4-methylphenyl)methylene]-, (1R,3E,4S)-)
95342-41-9 structure
Product Name:Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-3-[(4-methylphenyl)methylene]-, (1R,3E,4S)-
CAS-Nr.:95342-41-9
MF:C18H22O
MW:254.366685390472
CID:799384
PubChem ID:7019255
Update Time:2025-04-19
Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-3-[(4-methylphenyl)methylene]-, (1R,3E,4S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-3-[(4-methylphenyl)methylene]-, (1R,3E,4S)-
- 4-METHYLBENZYLIDENECAMPHOR
- Neo Heliopan MBC
- UNII-8I3XWY40L9
- 3-(4-Methylbenzylidene)-DL-camphor
- 36861-47-9
- (+/-)-3-(p-methylbenzylidene)camphor
- ENZACAMENE D-L FORM [WHO-DD]
- EINECS 253-242-6
- C74902
- Bicyclo(2.2.1)heptan-2-one, 1,7,7-trimethyl-3-((4-methylphenyl)methylene)-
- 4-MBC [Sunscreen]
- Parsol 5000
- 3-(p-Methylbenzylidene)-DL-camphor
- Bicyclo(2.2.1)heptan-2-one, 1,7,7-trimethyl-3-((4-methylphenyl)methylene)-, (1R-(1alpha,3E,4alpha))-
- (1)-1,7,7-Trimethyl-3-((4-methylphenyl)methylene)bicyclo(2.2.1)heptan-2-one
- Enzacamene [USAN]
- ENZACAMENE [WHO-DD]
- 3-(4-METHYLBENZYLIDENE)-CAMPHOR
- 8I3XWY40L9
- p-Methylbenzylidenecamphor
- Enzacamene D-L form
- Uvinul MBC 95
- UNII-7576E1028E
- 95342-41-9
- Enzacamene
- 3-(4'-Methylbenzylidene)camphor
- METHYL BENZYLIDENE CAMPHOR [USP-RS]
- Bicyclo(2.2.1)heptan-2-one, 1,7,7-trimethyl-3-((4-methylphenyl)methylene)-, (1R,3E,4S)-
- (+-)-3-(p-Methylbenzylidene)camphor
- ENZACAMENE [USP MONOGRAPH]
- 4-METHYLBENZYLIDENE CAMPHOR [MI]
- 3-(4-Methylbenzylidene)camphor
- Eusolex 6300
- 3-(p-Methylbenzylidene)bornan-2-one
- BICYCLO(2.2.1)HEPTAN-2-ONE, 1,7,7-TRIMETHYL-3-((4-METHYLPHENYL)METHYLENE)-, (1R-(1.ALPHA.,3E,4.ALPHA.))-
- 3-(p-Methylbenzylidene)camphor
- Enzacamene, (+)-
- METHYL BENZYLIDENE CAMPHOR
- 4-METHYLBENZYLIDENE CAMPHOR [INCI]
- MFCD00209662
- ENZACAMENE [INN]
- 7576E1028E
- DTXSID70865901
- PD060982
- ENZACAMENE [MART.]
- 4-Methylbenzylidene camphor
- Enzacamene [USAN:USP:INN]
- 1,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo(2.2.1)heptan-2-one
- (1R,3E,4S)-1,7,7-Trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one
-
- MDL: MFCD00209662
- Inchi: 1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11+/t15-,18+/m1/s1
- InChI-Schlüssel: HEOCBCNFKCOKBX-RELGSGGGSA-N
- Lächelt: O=C1/C(=C/C2C=CC(C)=CC=2)/[C@H]2CC[C@]1(C)C2(C)C
Berechnete Eigenschaften
- Genaue Masse: 254.167
- Monoisotopenmasse: 254.167
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 1
- Komplexität: 398
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 1
- Topologische Polaroberfläche: 17.1A^2
- XLogP3: 4.5
Bicyclo[2.2.1]heptan-2-one,1,7,7-trimethyl-3-[(4-methylphenyl)methylene]-, (1R,3E,4S)- Verwandte Literatur
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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